Fosfomycin trometamol, also known as fosfomycin tromethamine, is a broad-spectrum antibiotic that has been in use since its discovery in Spain in 1969. It is particularly effective against a wide range of bacteria, including gram-negative microorganisms and some gram-positive bacteria like staphylococci1. Initially used parenterally for severe infections, fosfomycin is now commonly administered orally as fosfomycin trometamol, especially for the treatment of uncomplicated urinary tract infections (UTIs)16. Its continued effectiveness and low resistance rates make it a valuable option in the era of increasing antibiotic resistance4.
Fosfomycin works by inhibiting the first step of bacterial cell wall synthesis, blocking the formation of peptidoglycan, which is essential for bacterial cell wall integrity7. This action is bactericidal and occurs through the inactivation of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). The presence of glucose-6-phosphate enhances the activity of fosfomycin against certain bacteria, such as Escherichia coli, by facilitating its uptake into bacterial cells23. The unique mechanism of action of fosfomycin, distinct from other antibiotics, contributes to the lack of cross-resistance with other antibacterial agents10.
Fosfomycin trometamol is widely used as a first-line treatment for uncomplicated UTIs due to its efficacy, safety, and the convenience of a single-dose regimen46. It has shown similar clinical and bacteriological efficacy to longer courses of other antibiotics like ciprofloxacin, norfloxacin, and nitrofurantoin6. The high urinary concentrations achieved with a single oral dose of 3g ensure rapid bacterial killing and reduce the opportunity for the selection of resistant mutants47.
Fosfomycin trometamol has been found to be effective in treating asymptomatic bacteriuria in pregnant women, with similar bacteriological efficacy to a 5-day course of cefuroxime axetil or a 7-day course of amoxicillin/clavulanic acid6. Its safety profile and single-dose regimen make it a suitable option for this population.
Fosfomycin trometamol has demonstrated significant activity against biofilms produced by uropathogenic E. coli, which are a common cause of UTIs8. However, its effect on intracellular bacterial communities (IBCs) within bladder epithelial cells is less pronounced, indicating that while it is effective for biofilm reduction, it may not be as effective against IBCs8.
In a pilot study, single-dose fosfomycin trometamol was used to treat hospitalized patients with UTI, showing good tolerance and satisfactory bacteriological and clinical outcomes9. This suggests its potential for broader use in hospital settings, although further studies may be needed to confirm these findings.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5